

Spectroscopic Characterization of 2-Amino-1-(4-methoxyphenyl)ethanol: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-1-(4-methoxyphenyl)ethanol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of **2-Amino-1-(4-methoxyphenyl)ethanol**. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted spectroscopic data based on the analysis of its functional groups and structural analogs. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the empirical analysis of this compound. This guide is intended to serve as a valuable resource for scientists involved in the synthesis, identification, and quality control of **2-Amino-1-(4-methoxyphenyl)ethanol** and related compounds in a drug development context.

Introduction

2-Amino-1-(4-methoxyphenyl)ethanol is a chemical compound of interest in pharmaceutical research due to its structural relation to known biologically active molecules. As with any compound intended for potential therapeutic use, rigorous structural confirmation and purity assessment are paramount. Spectroscopic techniques are the cornerstone of this analytical process, providing detailed information about the molecular structure and composition. This guide outlines the expected spectroscopic profile of **2-Amino-1-(4-methoxyphenyl)ethanol**

using ^1H NMR, ^{13}C NMR, IR, and MS, and provides standardized methodologies for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Amino-1-(4-methoxyphenyl)ethanol**. These predictions are derived from established chemical shift ranges, characteristic infrared absorption frequencies, and known mass spectrometry fragmentation patterns of analogous structures and constituent functional groups.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Table 1: Predicted ^1H NMR Spectroscopic Data

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Integration	Notes
Aromatic (ortho to $-\text{OCH}_3$)	6.8 - 7.0	Doublet	2H	
Aromatic (meta to $-\text{OCH}_3$)	7.2 - 7.4	Doublet	2H	
Methine ($-\text{CHOH}$)	4.6 - 4.9	Triplet or Doublet of Doublets	1H	Coupling to protons on adjacent carbon.
Methoxy ($-\text{OCH}_3$)	3.7 - 3.9	Singlet	3H	
Methylene ($-\text{CH}_2\text{NH}_2$)	2.8 - 3.2	Multiplet	2H	Diastereotopic protons may exhibit complex splitting.
Hydroxyl ($-\text{OH}$) & Amine ($-\text{NH}_2$)	1.5 - 3.5	Broad Singlet	3H	Chemical shift is concentration and solvent dependent.

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Carbon	Predicted Chemical Shift (δ , ppm)	Notes
Quaternary Aromatic (C-OCH ₃)	158 - 160	
Quaternary Aromatic (C-CHOH)	130 - 135	
Aromatic CH (meta to -OCH ₃)	127 - 129	
Aromatic CH (ortho to -OCH ₃)	113 - 115	
Methine (-CHOH)	70 - 75	
Methoxy (-OCH ₃)	55 - 56	
Methylene (-CH ₂ NH ₂)	45 - 50	

Table 3: Predicted IR Absorption Data

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Description
O-H Stretch (Alcohol)	3200 - 3600	Strong, Broad	Indicative of hydrogen bonding. [13] [14] [15]
N-H Stretch (Primary Amine)	3300 - 3500	Medium	Two bands may be observed. [14] [15] [16]
C-H Stretch (Aromatic)	3000 - 3100	Medium	
C-H Stretch (Aliphatic)	2850 - 3000	Medium	
C=C Stretch (Aromatic)	1500 - 1600	Medium	
C-O Stretch (Aryl Ether)	1230 - 1270	Strong	Asymmetric stretch.
C-O Stretch (Alcohol)	1000 - 1260	Strong	
N-H Bend (Primary Amine)	1560 - 1640	Strong	[16]

Table 4: Predicted Mass Spectrometry Data

m/z	Ion	Fragmentation Pathway
167	[M] ⁺	Molecular Ion
150	[M-NH ₃] ⁺	Loss of ammonia. [17]
137	[M-CH ₂ NH ₂] ⁺	Benzylic cleavage.
109	[C ₇ H ₉ O] ⁺	Further fragmentation of the p-methoxybenzyl moiety.
77	[C ₆ H ₅] ⁺	Loss of methoxy group from the aromatic ring.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of **2-Amino-1-(4-methoxyphenyl)ethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
 - Accurately weigh 5-10 mg of the sample for ^1H NMR and 20-50 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , $\text{DMSO}-d_6$, or D_2O) in a clean vial.
 - Ensure complete dissolution, using gentle vortexing if necessary.
 - Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
- Instrument Setup:
 - Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.
 - Insert the sample into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity and optimal peak shape.
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a $30\text{-}90^\circ$ pulse angle, a spectral width of -2 to 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

- ^{13}C NMR: Acquire the spectrum with proton decoupling. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:
 - Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Solid/Liquid Sample (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrument Setup:
 - Use a Fourier Transform Infrared (FTIR) spectrometer.
 - Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.
- Data Acquisition:
 - Place the sample in the spectrometer's sample holder.

- Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} .
- Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

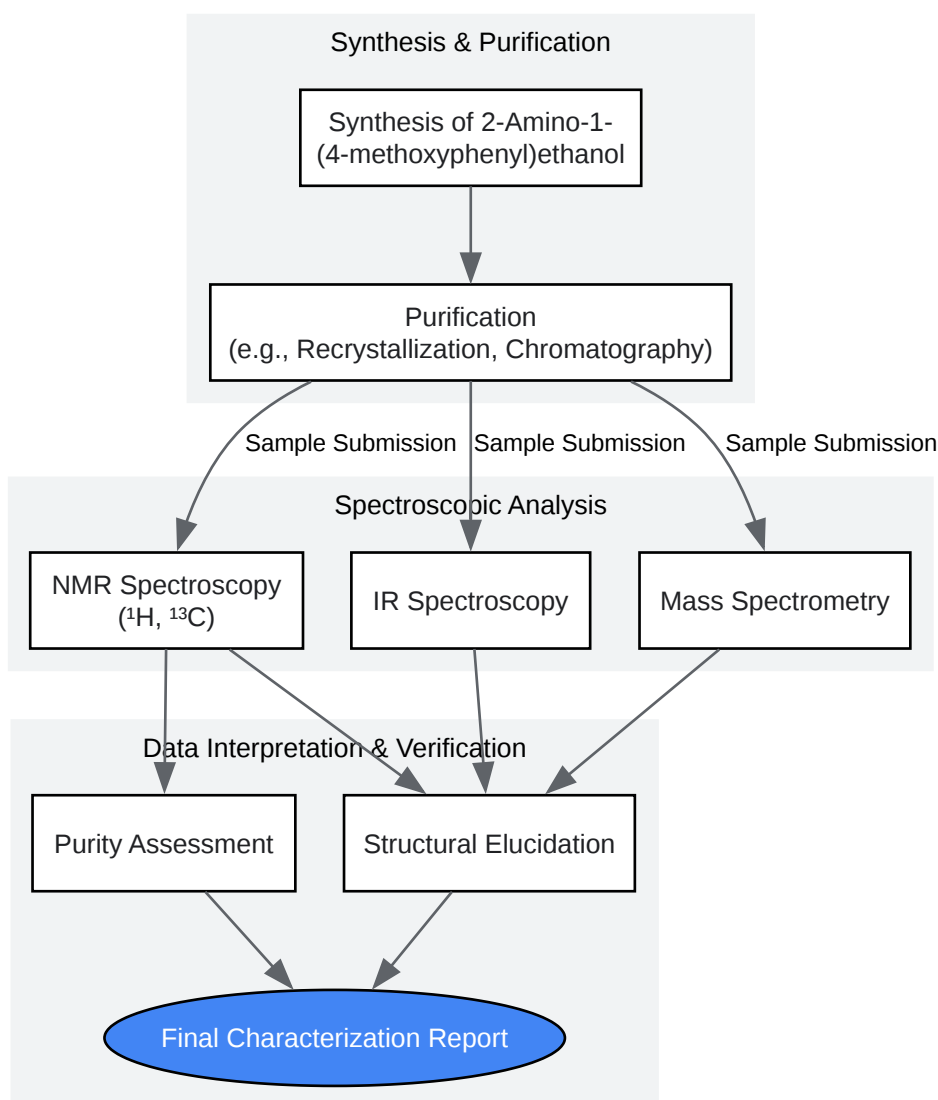
Methodology:

- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
 - Further dilute the solution to a final concentration of 1-10 $\mu\text{g/mL}$.
- Instrument Setup:
 - Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
 - Calibrate the mass analyzer using a known standard.
- Data Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
 - For tandem mass spectrometry (MS/MS), select the molecular ion as the precursor ion and acquire the product ion spectrum.

- Data Processing:
 - Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.
 - Propose fragmentation pathways consistent with the observed peaks.[\[9\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like **2-Amino-1-(4-methoxyphenyl)ethanol**.



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Caption: Workflow for Spectroscopic Characterization.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of **2-Amino-1-(4-methoxyphenyl)ethanol**. While awaiting comprehensive published experimental data, the predicted values and detailed methodologies presented herein offer a robust framework for researchers and drug development professionals. The application of these spectroscopic techniques is critical for the unambiguous identification, structural verification, and purity assessment of this and other related compounds, ensuring the integrity and quality of materials used in scientific research and pharmaceutical development.

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